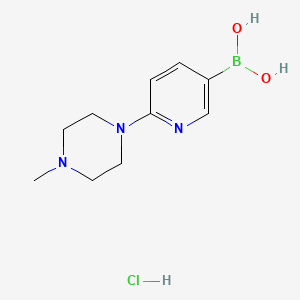

(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid hydrochloride

Description

(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid hydrochloride is a boronic acid derivative featuring a pyridine core substituted with a boronic acid group at the 3-position and a 4-methylpiperazinyl moiety at the 6-position, stabilized as a hydrochloride salt. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions to synthesize complex heterocycles, particularly in pharmaceutical research, as demonstrated in the synthesis of bedaquiline analogs (e.g., compound 32p in ) .

Properties

Molecular Formula |

C10H17BClN3O2 |

|---|---|

Molecular Weight |

257.53 g/mol |

IUPAC Name |

[6-(4-methylpiperazin-1-yl)pyridin-3-yl]boronic acid;hydrochloride |

InChI |

InChI=1S/C10H16BN3O2.ClH/c1-13-4-6-14(7-5-13)10-3-2-9(8-12-10)11(15)16;/h2-3,8,15-16H,4-7H2,1H3;1H |

InChI Key |

SYFHXHYFGLRMOU-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CN=C(C=C1)N2CCN(CC2)C)(O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid hydrochloride typically involves the reaction of 6-chloropyridin-3-ylboronic acid with 4-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is then purified using techniques like column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated purification systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the boronic acid group to other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions yield pyridine N-oxides, while reduction reactions can produce various reduced derivatives of the original compound .

Scientific Research Applications

(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid hydrochloride has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the development of biochemical assays and probes.

Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid hydrochloride involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition. The piperazine ring enhances the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Structural Similarities and Key Differences

The compound is compared to analogs with variations in the pyridine substituents and boronic acid modifications (Table 1).

Table 1: Structural Comparison of Key Analogs

*Similarity scores from , normalized to the target compound’s base form (CAS 936353-84-3).

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The 4-methylpiperazinyl group is strongly electron-donating, enhancing the boronic acid’s reactivity in cross-couplings compared to electron-withdrawing groups like trifluoromethyl (e.g., in ) .

- Steric Effects: Bulkier substituents (e.g., benzylpiperazinyl in ) may hinder coupling efficiency, whereas dimethylamino analogs offer lower steric hindrance .

- Salt Forms: Hydrochloride salts improve stability and crystallinity compared to free boronic acids, as seen in the target compound versus [6-(dimethylamino)pyridin-3-yl]boronic acid .

Reactivity in Suzuki-Miyaura Couplings

The target compound has been employed in synthesizing quinoline derivatives (e.g., 32p in ) with high yields (81.2%), demonstrating superior reactivity over analogs like (6-methylpyridin-3-yl)boronic acid hydrochloride, which lacks the piperazinyl group’s electronic activation . Comparatively, (6-(trifluoromethyl)pyridin-3-yl)boronic acid () shows lower reactivity in similar couplings due to the electron-withdrawing trifluoromethyl group .

Physical and Chemical Properties

Molecular Weight and Solubility :

- The target compound (C₁₀H₁₅BClN₃O₂; theoretical MW ~283.5) has a higher molecular weight than simpler analogs like (6-methylpyridin-3-yl)boronic acid hydrochloride (MW 173.4) . The methylpiperazinyl group enhances water solubility, critical for biological applications.

Biological Activity

(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid hydrochloride is a compound that integrates a boronic acid functional group with a pyridine ring, further substituted with a 4-methylpiperazine moiety. This unique structure suggests potential applications in medicinal chemistry, particularly due to its ability to interact with various biological targets.

- Molecular Formula : CHBNO

- Molecular Weight : 221.07 g/mol

- CAS Number : 936353-84-3

The biological activity of this compound is primarily attributed to its interactions with biological targets, including enzymes and receptors. Compounds containing piperazine rings are often linked to diverse pharmacological effects, such as:

- Anticancer Activity : Boronic acids have been shown to inhibit proteasome activity, which is crucial for the degradation of regulatory proteins involved in cell cycle progression and apoptosis.

- Antimicrobial Properties : The compound may exhibit antibacterial or antifungal activities due to its ability to disrupt microbial cell wall synthesis or function.

- Neuropharmacological Effects : The piperazine moiety can influence neurotransmitter systems, potentially leading to anxiolytic or antidepressant effects.

Research Findings and Case Studies

Recent studies have explored the biological implications of similar compounds, providing insights into the potential efficacy of this compound.

Table 1: Summary of Biological Activities in Related Compounds

In Vitro Studies

In vitro studies have demonstrated that compounds with similar structures can inhibit specific enzyme activities associated with cancer cell proliferation. For instance, studies on pyridinylboronic acids indicated significant inhibition of proteasome activity in cancer cell lines, leading to increased apoptosis rates.

Case Study Example

A recent study evaluated the efficacy of a related compound in a mouse model of cancer. The results indicated that administration of the compound led to a significant reduction in tumor size compared to controls (30% reduction at 40 mg/kg dosage) while maintaining favorable metabolic stability and solubility profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.